molecular formula C10H9Br2FO2 B1409948 Ethyl 2,5-dibromo-3-fluorophenylacetate CAS No. 1804418-73-2

Ethyl 2,5-dibromo-3-fluorophenylacetate

Cat. No.: B1409948
CAS No.: 1804418-73-2
M. Wt: 339.98 g/mol
InChI Key: YKZMCYKKZSMFSI-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromo-3-fluorophenylacetate is an organic compound with the molecular formula C10H8Br2F2O2. It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dibromo-3-fluorophenylacetate can be synthesized through a multi-step process involving the bromination and fluorination of phenylacetate derivatives. One common method involves the bromination of ethyl 3-fluorophenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dibromo-3-fluorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiol-substituted phenylacetates.

    Oxidation: Formation of 2,5-dibromo-3-fluorobenzoic acid.

    Reduction: Formation of 2,5-dibromo-3-fluorobenzyl alcohol.

Scientific Research Applications

Ethyl 2,5-dibromo-3-fluorophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2,5-dibromo-3-fluorophenylacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Ethyl 2,5-dibromo-3-fluorophenylacetate can be compared with other halogenated phenylacetates, such as:

    Ethyl 2,5-dibromo-3-chlorophenylacetate: Similar in structure but with chlorine instead of fluorine, which may affect its reactivity and biological activity.

    Ethyl 2,5-dibromo-3-iodophenylacetate: Contains iodine, which can lead to different chemical and physical properties.

    Ethyl 2,5-dibromo-3-methylphenylacetate: Methyl group instead of halogen, resulting in different steric and electronic effects.

This compound is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

ethyl 2-(2,5-dibromo-3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2FO2/c1-2-15-9(14)4-6-3-7(11)5-8(13)10(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZMCYKKZSMFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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